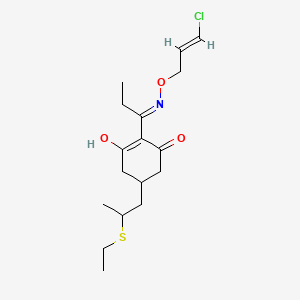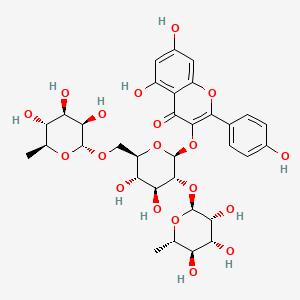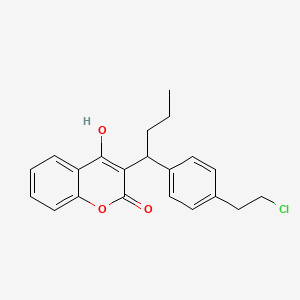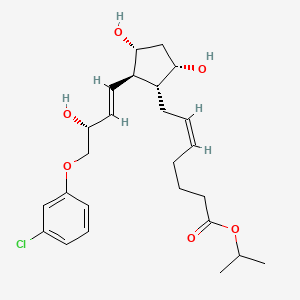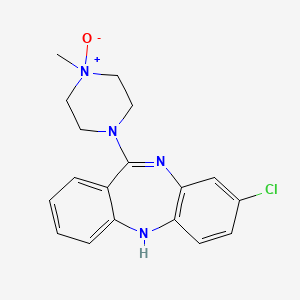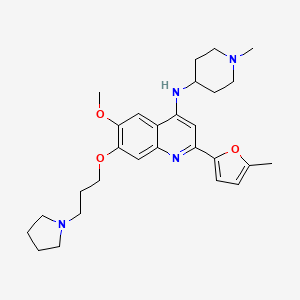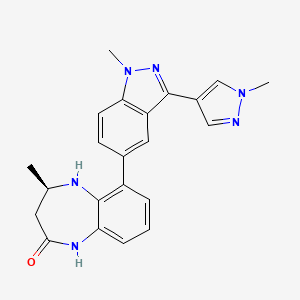
CPI-637
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPI-637は、選択的で細胞活性のあるベンゾジアゼピン-2-オン系CBP/EP300ブロモドメイン阻害剤です。環状AMP応答配列結合タンパク質(CBP)およびアデノウイルスE1A結合タンパク質300 kDa(EP300)を阻害する能力で知られており、これらはホモログのブロモドメイン含有タンパク質です 。この化合物は、特にエピジェネティクスと腫瘍学の分野において、科学研究で大きな可能性を示しています。
科学的研究の応用
CPI-637 has a wide range of scientific research applications, including:
Epigenetics: This compound is used to study the role of CBP and EP300 in gene regulation and chromatin remodeling.
HIV Research: This compound has been investigated as a latency-reversing agent for HIV-1, showing promise in reactivating latent reservoirs.
Drug Discovery: This compound serves as a valuable tool in the discovery and development of new therapeutic agents targeting epigenetic regulators.
作用機序
CPI-637は、CBPとEP300のブロモドメインを選択的に阻害することによって、その効果を発揮します。これらのブロモドメインは、ヒストンタンパク質上のアセチル化リジン残基を認識することに関与しており、遺伝子転写調節において重要な役割を果たしています。これらのブロモドメインを阻害することにより、this compoundはCBP/EP300とアセチル化ヒストン間の相互作用を破壊し、遺伝子発現の変化とがん細胞の増殖の阻害につながります .
生化学分析
Biochemical Properties
CPI-637 plays a crucial role in biochemical reactions by inhibiting the activity of CBP (CREB-binding protein) and EP300 (E1A binding protein p300), both of which are bromodomain-containing proteins. These proteins are involved in the regulation of gene expression through histone acetylation. This compound binds to the bromodomains of CBP and EP300 with high affinity, thereby preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional activation of genes regulated by these proteins, leading to altered gene expression profiles .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting CBP and EP300, this compound affects the expression of genes involved in these pathways, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of CBP and EP300. This binding prevents the recruitment of these proteins to acetylated histones, thereby inhibiting their role in transcriptional activation. The inhibition of CBP and EP300 leads to decreased acetylation of histones, resulting in a more condensed chromatin structure and reduced gene expression. Additionally, this compound has been shown to inhibit the expression of MYC, a key oncogene, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CBP and EP300 for several days in vitro. Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CBP and EP300. These proteins play a role in the regulation of metabolic genes, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in drug metabolism, potentially influencing its own pharmacokinetics and those of co-administered drugs .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CBP and EP300 .
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with CBP and EP300. The compound’s nuclear localization is facilitated by its ability to bind to the bromodomains of these proteins, which are primarily found in the nucleus. This localization is crucial for this compound’s activity, as it allows the compound to effectively inhibit the transcriptional functions of CBP and EP300 .
準備方法
合成経路と反応条件
CPI-637の合成は、ベンゾジアゼピン-2-オン構造のコアを調製することから始まる、複数のステップが含まれます。主なステップには以下が含まれます。
ベンゾジアゼピン-2-オンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで行われます。
インダゾール部分の導入: このステップでは、通常、パラジウム触媒クロスカップリング反応を使用して、ベンゾジアゼピン-2-オンコアをインダゾール誘導体とカップリングさせます。
最終的な修飾:
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高スループット反応器、連続フロー化学、および自動精製システムの使用が含まれ、高収率と高純度が保証されます .
化学反応の分析
反応の種類
CPI-637は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなthis compound誘導体が含まれ、これらは構造活性相関を研究し、化合物の特性を最適化するために使用できます .
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用を持っています。
類似化合物との比較
類似化合物
SGC-CBP30: 類似の選択性と効力を有する別のCBP/EP300ブロモドメイン阻害剤.
I-CBP112: 異なる化学構造を持つ、CBP/p300を選択的に阻害する阻害剤.
PF-CBP1: CBP/p300ブロモドメインの強力な阻害剤.
CPI-637の独自性
This compoundは、その高い選択性と細胞活性により際立っています。他の類似化合物と比較して、がん細胞におけるMYC発現の阻害に優れた効力を示しています。さらに、this compoundは、BRD4とTIP60タンパク質の両方のデュアルターゲット阻害剤としての可能性を示しており、HIV-1の潜伏解除のための有望な候補となっています .
特性
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
